molecular formula C₂₂H₂₄D₄O₇ B1152707 1,4-O-Didesmethyl rac-Niranthin-d4

1,4-O-Didesmethyl rac-Niranthin-d4

Cat. No.: B1152707
M. Wt: 408.48
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-O-Didesmethyl rac-Niranthin-d4 is a deuterated derivative of the lignan-like compound Niranthin, characterized by the removal of two methyl groups at the oxygen atoms in positions 1 and 4 ("1,4-O-didesmethyl") and the substitution of four hydrogen atoms with deuterium ("-d4"). The "rac" designation indicates a racemic mixture of enantiomers.

Properties

Molecular Formula

C₂₂H₂₄D₄O₇

Molecular Weight

408.48

Synonyms

(2R,3R)-rel-2-[(3,4-dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-butanediol-d4;  (R*,R*)-2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-butanediol-d4;  (R*,R*)-(±)-2-[(3,4-Dimethoxyphenyl)methyl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • 4-Nitroaniline-2,3,5,6-d4 (CAS 64164-08-5): Structure: A nitroaromatic compound with deuterium at the 2,3,5,6 positions of the benzene ring. Use: Primarily employed as an environmental analysis standard due to its isotopic purity (98 atom% D) .
  • 4-Nitrotoluene-2,3,5,6-d4 (CAS 23346-24-9):

    • Structure : A toluene derivative with deuterium substitution on the aromatic ring.
    • Use : Serves as a reagent in chemical synthesis (99 atom% D purity) .
    • Contrast : Its simple aromatic structure and nitro functional group differ fundamentally from the polycyclic lignan framework of Niranthin derivatives.

Data Table: Key Properties of Deuterated Analogs

Compound Name CAS RN Molecular Weight Deuterium Substitution Purity Primary Application
4-Nitroaniline-2,3,5,6-d4 64164-08-5 142.14 g/mol 2,3,5,6 positions 98 atom% D Environmental analysis
4-Nitrotoluene-2,3,5,6-d4 23346-24-9 141.16 g/mol 2,3,5,6 positions 99 atom% D Chemical synthesis
1,4-O-Didesmethyl rac-Niranthin-d4 Not in evidence N/A Likely aromatic/core N/A Pharmacokinetic studies*

*Hypothesized based on deuterated compound trends.

Limitations and Knowledge Gaps

The provided evidence lacks direct data on this compound, necessitating extrapolation from structurally distinct deuterated analogs. Further research into lignan-specific deuterated compounds is required to validate metabolic and stability profiles.

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